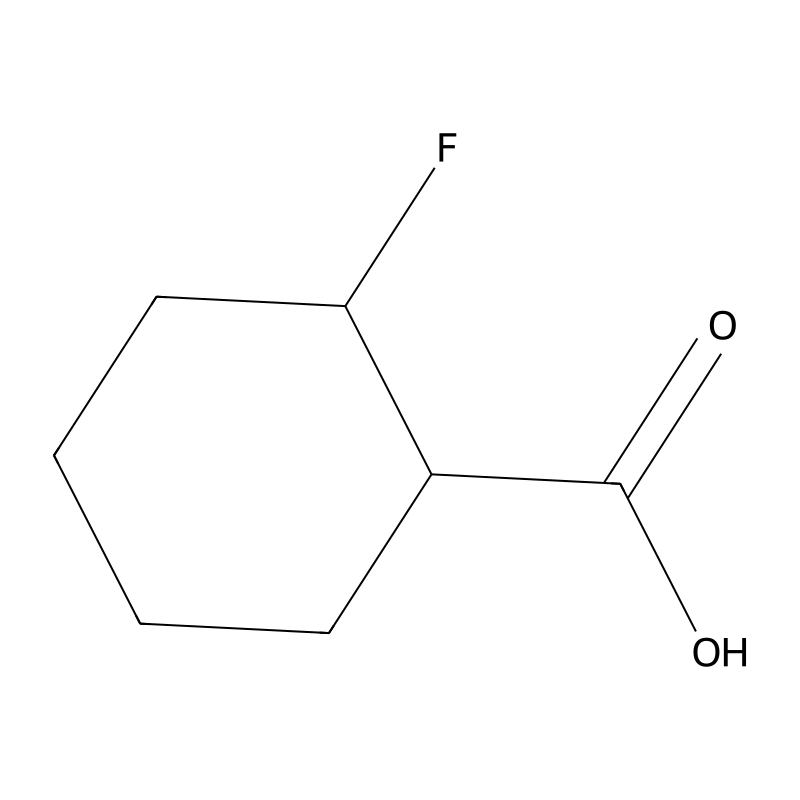

2-Fluorocyclohexane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Carboxylic acids are versatile organic compounds and are used in different areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of metallic nanoparticles . They are also used in the medical field, pharmacy, and more .

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .

2-Fluorocyclohexane-1-carboxylic acid is an organic compound characterized by the molecular formula C7H11FO2. It features a cyclohexane ring with a fluorine atom attached to the second carbon and a carboxylic acid group (-COOH) at the first carbon. This compound is significant in organic chemistry due to its unique structure, which combines both a fluorinated carbon and a carboxylic acid functional group, potentially influencing its reactivity and biological interactions.

- Oxidation: The carboxylic acid group can be oxidized under specific conditions, although this typically leads to further oxidation products rather than a simple transformation.

- Esterification: The carboxylic acid can react with alcohols to form esters, a common reaction in organic synthesis.

- Decarboxylation: Under certain conditions, 2-fluorocyclohexane-1-carboxylic acid may undergo decarboxylation, leading to the formation of fluorinated hydrocarbons .

- Reduction: The carboxylic acid can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Synthesis of 2-fluorocyclohexane-1-carboxylic acid can be achieved through several methods:

- Fluorination of Cyclohexane Derivatives: One common method involves the fluorination of cyclohexanol followed by oxidation to yield the carboxylic acid.

- Direct Carboxylation: The introduction of a carboxyl group can be performed using carbon dioxide under high pressure in the presence of catalysts that facilitate the addition reaction.

- Functional Group Transformation: Starting from 2-fluorocyclohexanecarboxaldehyde, one could oxidize the aldehyde group to obtain the desired carboxylic acid.

2-Fluorocyclohexane-1-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as a building block for drug development, particularly in designing fluorinated pharmaceuticals that require enhanced bioactivity.

- Agricultural Chemicals: Its properties might be useful in developing agrochemicals with improved efficacy and reduced environmental impact.

- Synthetic Chemistry: It can act as an intermediate in organic synthesis, particularly in reactions requiring fluorinated compounds.

Several compounds share structural similarities with 2-fluorocyclohexane-1-carboxylic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fluorocyclohexane | Cyclohexane ring with fluorine | Lacks carboxylic acid group |

| Cyclohexanecarboxaldehyde | Cyclohexane ring with aldehyde | Lacks fluorine atom |

| Chlorocyclohexane | Cyclohexane ring with chlorine | Contains chlorine instead of fluorine |

| 2,2-Difluorocyclohexane-1-carboxylic acid | Two fluorine atoms on cyclohexane | More fluorinated than 2-fluorocyclohexane-1-carboxylic acid |

Uniqueness

2-Fluorocyclohexane-1-carboxylic acid is unique due to its combination of both a fluorine atom and a carboxylic acid group. This dual functionality may impart distinct chemical properties such as increased reactivity and potential for diverse biological activities compared to its analogs. Its unique structural features position it as a valuable compound for further research and application in various fields.